Mu opioid receptor antagonist 4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

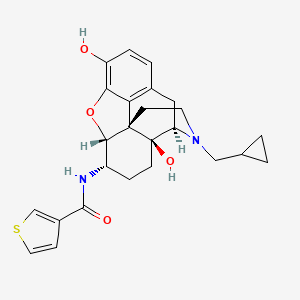

分子式 |

C25H28N2O4S |

|---|---|

分子量 |

452.6 g/mol |

IUPAC 名称 |

N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-3-carboxamide |

InChI |

InChI=1S/C25H28N2O4S/c28-18-4-3-15-11-19-25(30)7-5-17(26-23(29)16-6-10-32-13-16)22-24(25,20(15)21(18)31-22)8-9-27(19)12-14-1-2-14/h3-4,6,10,13-14,17,19,22,28,30H,1-2,5,7-9,11-12H2,(H,26,29)/t17-,19+,22-,24-,25+/m0/s1 |

InChI 键 |

FUYLSFUBUJCLAY-IXFVLMBFSA-N |

手性 SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1NC(=O)C7=CSC=C7)OC5=C(C=C4)O)O |

规范 SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CSC=C7 |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to Mu-Opioid Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of mu-opioid receptor (MOR) antagonists. MORs, a class of G protein-coupled receptors (GPCRs), are central to pain perception, reward, and the development of opioid dependence.[1][2] Antagonists of this receptor are critical therapeutic agents, most notably for the reversal of opioid overdose and in the treatment of opioid and alcohol use disorders.[3][4] This document details the molecular interactions, signaling pathways, and experimental characterization of these vital compounds.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for mu-opioid receptor antagonists is competitive antagonism.[1] These molecules bind to the same orthosteric site on the MOR as endogenous and exogenous agonists (e.g., endorphins, morphine, fentanyl) but do not activate the receptor.[1][5] By occupying the binding site, they prevent agonists from binding and initiating the downstream signaling cascades that lead to the pharmacological effects of opioids, such as analgesia, euphoria, and respiratory depression.[1][3] The binding is reversible, and the degree of antagonism is dependent on the relative concentrations of the antagonist and agonist, as well as their respective affinities for the receptor.[6] Prominent examples of MOR antagonists include naloxone and naltrexone.[3][7]

Impact on Downstream Signaling Pathways

Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular events primarily through the coupling to inhibitory G proteins (Gαi/o).[8][9] MOR antagonists block these agonist-induced signaling events.

G-Protein Signaling Cascade

Upon agonist binding, the MOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate various downstream effectors:[10][11]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8][12] This reduction in cAMP levels attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels: The Gβγ subunit complex interacts with and modulates the activity of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[9] This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunits inhibit N-type voltage-gated calcium channels, which decreases calcium influx and subsequently reduces the release of neurotransmitters.[9]

By preventing agonist binding, MOR antagonists abolish these G-protein mediated signaling events, thereby blocking the physiological effects of opioids.

β-Arrestin Recruitment

Following agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), MORs can recruit β-arrestin proteins.[2] β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, which contributes to the development of tolerance to opioids.[2] Furthermore, β-arrestin can initiate its own signaling cascades independent of G-proteins. Mu-opioid receptor antagonists, by preventing the initial agonist-induced conformational change of the receptor, also block the downstream recruitment of β-arrestin.

Quantitative Data on Mu-Opioid Receptor Antagonists

The affinity and potency of MOR antagonists are quantified using various parameters obtained from in vitro and in vivo studies. The table below summarizes key quantitative data for commonly studied MOR antagonists.

| Antagonist | Radioligand | Receptor Source | Kᵢ (nM) | IC₅₀ (nM) | pA₂ | Reference(s) |

| Naloxone | [³H]DAMGO | Recombinant human MOR | 1.52 | 210 (cAMP assay) | 8.37 (in vivo, human) | [12][13][14] |

| [³H]-Naloxone | Amphibian spinal cord | 11.3 - 18.7 | - | - | [2] | |

| - | μ-opioid receptor | 1.1 - 1.4 | - | - | [1] | |

| Naltrexone | [³H]diprenorphine | MOR membranes | - | - | 7.5 (in vivo, rat) | [8][9] |

| - | μ, κ, δ-opioid receptors | 0.0825 (μ) | 110 (cAMP assay) | - | [12] | |

| Naloxonazine | [³H]DAMGO | μ-opioid receptor | 8.6 (μ) | 460 (cAMP assay) | - | [12] |

| μ₁-opioid receptor | 0.1 (μ₁) | [15] |

Kᵢ (Inhibition Constant): Represents the affinity of the antagonist for the receptor, determined in competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.[15]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or the 50% of the maximal response of an agonist in a functional assay.[12]

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of antagonist potency in functional assays.[16]

Experimental Protocols

The characterization of mu-opioid receptor antagonists relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for Kᵢ Determination

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the MOR.

1. Materials:

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the mu-opioid receptor (e.g., CHO-K1 cells expressing human MOR).[15]

-

Radioligand: A high-affinity radiolabeled ligand for the MOR (e.g., [³H]DAMGO).[15]

-

Test Compound: The unlabeled antagonist of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., naloxone).[15]

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.[15]

-

Wash Buffer: Ice-cold binding buffer.[15]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[15]

-

Scintillation Counter and Cocktail.[15]

2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the receptor-containing membranes to each well.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Functional cAMP Assay for Antagonist IC₅₀ Determination

This assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.

1. Materials:

-

Cell Line: A cell line stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells).

-

Agonist: A known MOR agonist (e.g., DAMGO).

-

Test Compound: The antagonist of interest.

-

Forskolin: An adenylyl cyclase activator used to stimulate basal cAMP production.

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

-

Seed the cells in a 96-well or 384-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of the antagonist for a defined period.

-

Add a fixed concentration of the agonist (typically the EC₈₀) in the presence of forskolin to all wells except the controls.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

3. Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximal inhibition caused by the agonist.

β-Arrestin Recruitment Assay

This assay quantifies the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the MOR.

1. Materials:

-

Cell Line: A cell line engineered to express the MOR fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.

-

Agonist: A known MOR agonist.

-

Test Compound: The antagonist of interest.

-

Detection Reagents: Substrate for the reporter system.

2. Procedure:

-

Plate the cells in an appropriate multi-well plate.

-

Pre-incubate the cells with a range of concentrations of the antagonist.

-

Add a fixed concentration of the agonist (typically the EC₈₀) to stimulate β-arrestin recruitment.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) generated by the reporter system.

3. Data Analysis:

-

Plot the reporter signal against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. Naloxone - Wikipedia [en.wikipedia.org]

- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Novel “Almost Neutral” Mu Opioid Receptor Antagonist in CHO Cells Expressing the Cloned Human Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo apparent pA2 analysis for naltrexone antagonism of discriminative stimulus and analgesic effects of opiate agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 10. Naltrexone | Opioid receptor antagonist | Probechem Biochemicals [probechem.com]

- 11. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Mu Opioid Receptor Antagonist 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and signaling pathways associated with Mu Opioid Receptor Antagonist 4, also identified as compound 31 in recent literature. This potent and selective antagonist of the mu-opioid receptor (MOR) presents a promising avenue for research into opioid use disorders (OUD).

Introduction

The mu-opioid receptor (MOR) is a primary target for opioid analgesics, but its activation is also associated with adverse effects such as addiction and respiratory depression. Consequently, the development of potent and selective MOR antagonists is of significant interest for therapeutic applications, particularly in the context of OUD. This compound (compound 31) is a novel compound that has demonstrated high antagonist potency and selectivity for the MOR. This guide details the synthetic route to this compound and the key experimental protocols for its characterization.

Synthesis of this compound (Compound 31)

The synthesis of this compound, chemically named 17-(cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxy-6-(thiophen-3-ylcarboxamido)morphinan, is achieved through a multi-step process starting from naltrexone. The general synthetic scheme is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The synthesis of this compound (compound 31) is based on the procedures described by Pagare et al. (2022).

Step 1: Synthesis of 6β-Naltrexamine 6β-Naltrexamine is synthesized from naltrexone following established literature procedures involving reductive amination.

Step 2: Amide Coupling To a solution of 6β-naltrexamine in an appropriate solvent (e.g., dichloromethane), thiophene-3-carboxylic acid is added, followed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.

Step 3: Purification The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds as reported in the literature.[1]

Table 1: In Vitro Binding Affinities (Ki) at Opioid Receptors

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| Antagonist 4 (31) | 0.38 | 15.8 | 25.1 |

| Naltrexone | 0.21 | 10.5 | 0.89 |

| Naloxone | 0.98 | 25.6 | 18.7 |

Table 2: In Vitro Functional Antagonist Potencies (EC50) at the Mu Opioid Receptor

| Compound | MOR EC50 (nM) |

| Antagonist 4 (31) | 1.07 |

| Naltrexone | 0.45 |

| Naloxone | 1.23 |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity of the antagonist for the mu, delta, and kappa opioid receptors.

Caption: Workflow for the competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor are prepared.

-

Incubation: Membranes are incubated with a specific radioligand ([³H]-naloxone for MOR, [³H]-diprenorphine for DOR and KOR) and varying concentrations of the test compound (this compound).

-

Equilibration: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of the antagonist to inhibit agonist-stimulated G-protein activation.

Caption: Workflow for the [³⁵S]GTPγS functional antagonist assay.

Protocol:

-

Membrane Preparation: Membranes from CHO cells expressing the human MOR are used.

-

Pre-incubation with Antagonist: Membranes are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a MOR agonist (e.g., DAMGO) is added to stimulate G-protein activation.

-

[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to the reaction mixture.

-

Incubation: The mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

-

Filtration and Counting: The reaction is terminated by filtration, and the bound radioactivity is quantified.

-

Data Analysis: The data are analyzed to determine the EC50 of the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.

Mu-Opioid Receptor Signaling Pathway

This compound acts by competitively blocking the binding of agonists to the MOR, thereby inhibiting the downstream signaling cascade.

Caption: Antagonistic action on the MOR signaling pathway.

Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. These events culminate in the pharmacological effects associated with opioid agonists. This compound prevents these downstream effects by occupying the receptor's binding site without initiating a conformational change necessary for G-protein activation.

Conclusion

This compound is a potent and selective antagonist of the mu-opioid receptor with potential applications in the study and treatment of opioid use disorders. This guide has provided a detailed overview of its synthesis and the experimental protocols for its characterization, offering a valuable resource for researchers in the field of opioid pharmacology and drug development.

References

In-Depth Technical Guide: Mu-Opioid Receptor Antagonist 4 (CAS 2773925-74-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mu-opioid receptor (MOR) antagonist 4, also known as compound 31, with the Chemical Abstracts Service (CAS) number 2773925-74-7. This document details its chemical properties, pharmacological profile, and the experimental methodologies used in its characterization. The synthesis, in vitro receptor binding and functional activity, and in vivo antagonist effects are presented with the aim of providing a thorough resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development for opioid use disorders (OUD). All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Mu-opioid receptor antagonists are critical pharmacological tools and have therapeutic applications, most notably in the treatment of opioid overdose and opioid-induced constipation. The development of new MOR antagonists with improved pharmacological profiles, such as enhanced central nervous system (CNS) penetration and reduced side effects, is an active area of research. Mu-opioid receptor antagonist 4 (compound 31) is a potent and selective MOR antagonist that has demonstrated remarkable CNS antagonism against morphine and has precipitated fewer withdrawal symptoms than naloxone, a standard MOR antagonist.[1][2][3][4][5][6] This profile suggests its potential as a lead compound for the development of novel therapeutics for opioid use disorders.

Chemical and Physical Properties

Mu-opioid receptor antagonist 4 is a derivative of naltrexamine, characterized by a thiophene-2-carboxamido moiety at the 6β-position.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 17-(cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxy-6β-[(thiophen-2-yl)carboxamido]morphinan |

| CAS Number | 2773925-74-7 |

| Molecular Formula | C25H28N2O4S |

| Molecular Weight | 452.57 g/mol |

Synthesis

The synthesis of Mu-opioid receptor antagonist 4 involves the coupling of commercially available thiophene-2-carboxylic acid with 6β-naltrexamine.[5]

Synthesis Workflow

Caption: Synthetic pathway for Mu-opioid receptor antagonist 4.

Experimental Protocol: Synthesis

The synthesis is achieved by coupling various commercially available five-membered heterocyclic carboxylic acids with 6α- and 6β-naltrexamine utilizing the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)/1-hydroxybenzotriazole (HOBt) coupling reaction under mild basic conditions. The resulting monosubstituted free bases are then obtained in reasonable yields by treating them with potassium carbonate (K2CO3) in methanol. The final compounds are converted to their hydrochloric acid salt forms for characterization and pharmacological evaluation.[5]

In Vitro Pharmacology

The in vitro pharmacological profile of Mu-opioid receptor antagonist 4 was characterized through radioligand binding assays and [35S]GTPγS functional assays to determine its affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[5][7][8]

Data Presentation: In Vitro Pharmacology

Table 2: Opioid Receptor Binding Affinity (Ki, nM) [5]

| Compound | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) |

| Antagonist 4 (31) | 0.38 ± 0.05 | 13.8 ± 1.5 | 1.8 ± 0.2 |

| Naloxone | 1.52 ± 0.065 | 25.1 ± 2.3 | 15.3 ± 1.2 |

Table 3: MOR Functional Activity ([35S]GTPγS Assay) [5]

| Compound | EC50 (nM) | Emax (%) |

| Antagonist 4 (31) | 1.07 ± 0.12 | 4.5 ± 1.1 |

| DAMGO (Full Agonist) | 25.5 ± 2.8 | 100 |

Experimental Protocols: In Vitro Assays

Competitive radioligand binding assays are performed to determine the binding affinity and selectivity of the synthesized ligands for the three opioid receptors.[1][4][9][10] Chinese Hamster Ovary (CHO) cell membranes expressing the respective opioid receptors are utilized. The MOR is labeled with [3H]naloxone, while the KOR and DOR are labeled with [3H]diprenorphine.[5]

-

Materials:

-

CHO cell membranes expressing MOR, DOR, or KOR.

-

Radioligands: [3H]naloxone and [3H]diprenorphine.

-

Test compound (Mu-opioid receptor antagonist 4).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Workflow:

Caption: Radioligand binding assay workflow.

The [35S]GTPγS functional assay is conducted to determine the agonist potency and efficacy of the ligand at the MOR by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. The efficacy is measured relative to the full agonist DAMGO.[11][12][13][14][15]

-

Materials:

-

Cell membranes expressing MOR.

-

[35S]GTPγS.

-

GDP.

-

Test compound (Mu-opioid receptor antagonist 4).

-

Full agonist (DAMGO).

-

Assay buffer (containing MgCl2 and NaCl).

-

-

Workflow:

Caption: [35S]GTPγS functional assay workflow.

In Vivo Pharmacology

The in vivo antagonist properties of Mu-opioid receptor antagonist 4 were evaluated in mice using the warm-water tail-withdrawal assay to assess its ability to block morphine-induced antinociception, the morphine-induced Straub tail test, and the naloxone-precipitated morphine withdrawal test.[5]

Data Presentation: In Vivo Pharmacology

Table 4: In Vivo Antagonist Activity [5]

| Assay | Compound | Dose (mg/kg) | Effect |

| Warm-Water Tail-Withdrawal | Morphine | 10 | 100% MPE |

| Antagonist 4 (31) + Morphine | 1 | Antagonized Morphine Effect | |

| Morphine-Induced Straub Tail | Morphine | 10 | Straub Tail Observed |

| Antagonist 4 (31) + Morphine | 1 | Antagonized Straub Tail | |

| Naloxone-Precipitated Withdrawal | Morphine-dependent mice + Antagonist 4 (31) | 10 | Reduced withdrawal jumps |

| Morphine-dependent mice + Naloxone | 1 | Significant withdrawal jumps |

Experimental Protocols: In Vivo Assays

This assay is used to assess the antinociceptive effects of opioids and the ability of antagonists to block these effects. The latency of a mouse to withdraw its tail from warm water is measured.[16][17][18]

-

Procedure:

-

Acclimatize mice to the testing environment.

-

Administer the antagonist (Mu-opioid receptor antagonist 4) or vehicle.

-

After a set pretreatment time, administer the agonist (morphine) or saline.

-

At the time of peak agonist effect, immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C or 55°C).[16][18]

-

Record the latency to tail withdrawal, with a cut-off time to prevent tissue damage.

-

Calculate the percent maximal possible effect (%MPE).

-

The Straub tail reaction, characterized by an erect and rigid tail, is a characteristic effect of morphine in mice. This test is used to evaluate the antagonist activity against this morphine-induced behavior.[19][20][21][22][23]

-

Procedure:

-

Administer the antagonist (Mu-opioid receptor antagonist 4) or vehicle.

-

After a pretreatment period, administer morphine.

-

Observe the mice for the presence and intensity of the Straub tail reaction over a specified time period.

-

This model is used to assess the severity of physical dependence on opioids. In morphine-dependent animals, administration of an opioid antagonist precipitates a withdrawal syndrome, characterized by behaviors such as jumping, wet-dog shakes, and diarrhea.[24][25][26][27][28]

-

Procedure:

-

Induce morphine dependence in mice through repeated administration of morphine.

-

On the test day, administer the test compound (Mu-opioid receptor antagonist 4) or naloxone.

-

Immediately after administration, place the mice in an observation chamber and count the number of vertical jumps and other withdrawal signs for a defined period.

-

Signaling Pathway

Mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Antagonists like Mu-opioid receptor antagonist 4 block the binding of agonists, thereby preventing the initiation of the downstream signaling cascade.

Caption: MOR signaling pathway and the action of Antagonist 4.

Conclusion

Mu-opioid receptor antagonist 4 (CAS 2773925-74-7) is a potent and selective MOR antagonist with significant CNS activity. The data presented in this guide, derived from comprehensive in vitro and in vivo studies, highlight its potential as a valuable research tool and a promising lead compound for the development of novel therapies for opioid use disorder. The detailed experimental protocols provided herein should facilitate further investigation and replication of these findings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of NAP Isosteres: A Switch from Peripheral to Central Nervous System Acting Mu-Opioid Receptor Antagonists | CoLab [colab.ws]

- 7. Design, Syntheses, and Pharmacological Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan Analogues as Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. revvity.com [revvity.com]

- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2.5. Warm-Water Tail-Withdrawal Test [bio-protocol.org]

- 17. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hot Water Tail Immersion Test [protocols.io]

- 19. Straub tail reaction in mice treated with σ1 receptor antagonist in combination with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antagonism of the morphine-induced Straub tail reaction by kappa-opioid receptor activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. morphine-induced straub tail: Topics by Science.gov [science.gov]

- 22. Morphine-induced straub tail response: mediated by central mu2-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. On the mechanism of tolerance to morphine-induced Straub tail reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Morphine dependence and naloxone-precipitated withdrawal [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. Naloxone-induced Withdrawal in Individuals with and without Fentanyl-positive Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Treatment Strategies for Precipitated Opioid Withdrawal after Naloxone Rescue - ACEP Now [acepnow.com]

- 28. bicyclehealth.com [bicyclehealth.com]

In-Depth Technical Guide on Mu-Opioid Receptor Antagonist 4

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies for molecular weight determination, and the mechanism of action of compounds identified as "Mu-Opioid Receptor Antagonist 4." It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The designation "Mu-Opioid Receptor Antagonist 4" has been associated with more than one compound in scientific literature and commercial databases. Below is a summary of the quantitative data for two such molecules.

| Property | Mu-Opioid Receptor Antagonist 4 (Compound 31) | GSK1521498 |

| Molecular Weight | 452.57 g/mol [1] | 402.44 g/mol [2][3][4] |

| Molecular Formula | C25H28N2O4S[1] | C24H20F2N4[2][3] |

| CAS Number | 2773925-74-7[1] | 1007573-18-3[2][3] |

| Potency (Ki) | 0.38 nM[1][5] | >10-fold selectivity for mu-opioid receptor[6] |

| Potency (EC50) | 1.07 nM[1][5] | Not specified |

Experimental Protocols: Molecular Weight Determination

The precise determination of the molecular weight of small molecules like mu-opioid receptor antagonists is critical for their characterization. Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used and powerful technique for this purpose.

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that allows for the ionization of molecules in solution with minimal fragmentation. This is particularly advantageous for determining the molecular weight of intact molecules. The process involves three key steps:

-

Droplet Formation: The sample, dissolved in a polar, volatile solvent, is pumped through a capillary needle at a high electric potential. This creates a fine mist of charged droplets.

-

Desolvation: A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets. As the droplets shrink, the charge density on their surface increases.

-

Ion Formation: When the electrostatic repulsion within a droplet exceeds its surface tension (the Rayleigh limit), the droplet undergoes Coulombic fission, releasing charged analyte ions into the gas phase. These ions are then directed into the mass analyzer.

Detailed Methodology for ESI-MS Analysis

1. Sample Preparation:

-

Dissolve the mu-opioid receptor antagonist in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. The concentration is typically in the low micromolar to nanomolar range.

-

Ensure the sample is free from non-volatile salts and detergents, as these can interfere with the ionization process.

2. Instrument Calibration:

-

Calibrate the mass spectrometer using a standard solution containing compounds of known mass that span the expected mass range of the analyte. This can be done through external calibration (run before the sample) or internal calibration (a known standard is co-infused with the sample).

3. Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Apply a high voltage (typically 2-5 kV) to the ESI needle.

-

Optimize the flow rate of the drying gas and its temperature to ensure efficient desolvation without thermal degradation of the analyte.

4. Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

5. Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

For small molecules, the spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.

-

The molecular weight is calculated from the observed m/z value. For multiply charged ions, the molecular weight can be determined from the distribution of isotopic peaks.

Signaling Pathways and Mechanism of Action

Mu-opioid receptors (MORs) are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception.[7] Their activation by opioid agonists leads to a cascade of intracellular events. Opioid antagonists, by contrast, block these effects.

Mu-Opioid Receptor Agonist Signaling

The binding of an agonist, such as morphine or an endogenous opioid peptide like beta-endorphin, to the mu-opioid receptor initiates a conformational change in the receptor.[7] This leads to the activation of associated inhibitory G-proteins (Gi/o).[8] The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.

The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Mechanism of Action of Mu-Opioid Receptor Antagonists

Mu-opioid receptor antagonists are competitive inhibitors. They bind to the mu-opioid receptor at the same site as agonists but do not activate the receptor.[7][9] By occupying the binding site, they prevent agonists from binding and initiating the signaling cascade described above.[9] This effectively blocks the effects of both endogenous opioids and exogenous opioid drugs. If an opioid agonist is already present and exerting its effects, the administration of an antagonist will displace the agonist and rapidly reverse its effects.[3]

Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

The Pharmacokinetics of Novel Mu-Opioid Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of novel mu-opioid antagonists. The following sections detail the pharmacokinetic profiles of several recently developed antagonists, outline common experimental methodologies, and visualize key biological and procedural pathways. All quantitative data are summarized in structured tables for ease of comparison, and experimental protocols are described to facilitate understanding and replication.

Introduction to Novel Mu-Opioid Antagonists

Mu-opioid receptor antagonists are a critical class of drugs, primarily utilized to counteract the effects of opioid agonists. While traditional antagonists like naloxone and naltrexone are well-established for treating opioid overdose and addiction, a new generation of antagonists has been developed with modified pharmacokinetic and pharmacodynamic properties.[1] These novel agents are often designed to have specific characteristics, such as peripheral restriction to mitigate opioid-induced side effects like constipation without affecting central analgesia, or optimized oral bioavailability and longer half-lives for improved patient compliance.[2] This guide focuses on the pharmacokinetic profiles of several of these novel antagonists: samidorphan, naldemedine, alvimopan, methylnaltrexone, and axelopran.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of novel mu-opioid antagonists are crucial for determining their dosing regimens, predicting their clinical effects, and understanding their potential for drug-drug interactions. The following tables summarize key pharmacokinetic data for several novel antagonists, compiled from various clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters of Samidorphan in Healthy Adults

| Parameter | Value | Reference |

| Tmax (h) | 1 | [3] |

| t½ (h) | 7 - 9 | [3][4] |

| Vd (L) | 341 | [4][5] |

| CL (L/h) | 33.7 | [4][5] |

| F (%) | 69 (oral) | [2][4][5][6] |

Table 2: Pharmacokinetic Parameters of Naldemedine (0.2 mg) in Healthy Adults (Fasted State)

| Parameter | Value | Reference |

| Tmax (h) | ~0.75 | [7][8] |

| Cmax (ng/mL) | ~3.39 | [7] |

| AUC0-inf (ng·h/mL) | ~20 | [7] |

| t½ (h) | ~11 | [7] |

| Protein Binding (%) | 93 - 94 | [7] |

Table 3: Pharmacokinetic Parameters of Alvimopan in Adults

| Parameter | Value | Reference |

| t½ (h) | 10 - 17 | [9] |

| Metabolite t½ (h) | 10 - 18 | [9][10] |

| Oral Bioavailability (%) | < 7 | [11] |

| Protein Binding (%) | 80 - 90 | [11] |

Table 4: Pharmacokinetic Parameters of Methylnaltrexone in Adults

| Parameter | Value | Route | Reference |

| t½ (h) | ~8 - 9 | Subcutaneous | [12] |

| Vss (L/kg) | ~1.1 | Subcutaneous | [13] |

| Protein Binding (%) | 11.0 - 15.3 | - | [13] |

| Tmax (h) | ~1.5 - 2.5 | Oral | [14] |

| Cmax (ng/mL) | ~43 - 55 (450 mg) | Oral | [14] |

Table 5: Preclinical Pharmacokinetic Parameters of Axelopran in Rats

| Parameter | Value (5 mg/kg PO) | Reference |

| Oral Bioavailability (F) | Moderate (specific value not provided) | [15] |

| CNS Penetration | Low | [15] |

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust experimental designs and sensitive analytical methodologies. Below are detailed descriptions of typical protocols employed in the study of novel mu-opioid antagonists.

Clinical Pharmacokinetic Study Design

A common approach to characterizing the pharmacokinetics of a new drug is through single- and multiple-ascending dose studies in healthy volunteers.[3][16]

-

Study Population: Healthy adult male and female subjects are typically recruited. Exclusion criteria often include a history of significant medical conditions, drug or alcohol abuse, and the use of concomitant medications that could interfere with the study drug's metabolism.

-

Study Design:

-

Single Ascending Dose (SAD): Subjects are randomized to receive a single dose of the novel antagonist or a placebo. The dose is escalated in subsequent cohorts of subjects after the safety and tolerability of the preceding dose have been confirmed.

-

Multiple Ascending Dose (MAD): Subjects receive multiple doses of the antagonist or placebo over a defined period (e.g., once daily for 7-10 days).[3][16] Dose escalation in subsequent cohorts follows a similar safety and tolerability assessment.

-

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Plasma is separated from these samples for subsequent analysis. Urine samples may also be collected to assess renal excretion.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, t½, Vd, and CL.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[7]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte of interest. An internal standard is added to the samples to correct for variability during sample processing and analysis.

-

Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The antagonist and its metabolites are separated from other components of the sample on a C18 or similar reversed-phase column using a mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The antagonist and its metabolites are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode to ensure highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is generated by analyzing standards of known concentrations, and the concentrations of the antagonist and its metabolites in the study samples are determined by interpolation from this curve.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study.

Mu-Opioid Receptor Antagonist Signaling Pathway

The binding of a mu-opioid antagonist to the mu-opioid receptor (MOR) competitively inhibits the binding of opioid agonists, thereby blocking the downstream signaling cascade that leads to opioid effects.

Caption: Mu-opioid receptor antagonist signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The process of determining the pharmacokinetic profile of a novel compound involves several key steps, from study design to data analysis.

Caption: General experimental workflow for a pharmacokinetic study.

Conclusion

The development of novel mu-opioid antagonists with tailored pharmacokinetic profiles represents a significant advancement in opioid-related therapies. Peripherally restricted antagonists like naldemedine, alvimopan, and methylnaltrexone offer the potential to manage opioid-induced side effects without compromising central analgesia. Other novel agents like samidorphan provide favorable oral bioavailability and half-lives for convenient dosing. A thorough understanding of the pharmacokinetic properties of these compounds, determined through rigorous experimental protocols, is essential for their safe and effective clinical use. The continued exploration of new chemical entities in this class holds promise for further optimizing the management of conditions related to opioid use.

References

- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Samidorphan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Single- and multiple-dose pharmacokinetics of samidorphan, a novel opioid antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Naldemedine (Symproic) for the Treatment Of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alvimopan: Package Insert / Prescribing Information / MOA [drugs.com]

- 10. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methylnaltrexone bromide: research update of pharmacokinetics following parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase 1, Randomized, Double-Blind, Placebo-Controlled Studies on the Safety, Tolerability, and Pharmacokinetics of Naldemedine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Mu-Opioid Receptor Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid crisis has underscored the urgent need for novel therapeutic agents to treat opioid use disorder (OUD). A key strategy in this endeavor is the development of potent and selective mu-opioid receptor (MOR) antagonists. These antagonists can block the effects of opioid agonists, such as morphine and fentanyl, and are crucial for overdose rescue and as a component of addiction therapy. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of a novel and potent MOR antagonist, designated as Mu Opioid Receptor Antagonist 4 (also referred to as compound 31 in foundational research). This document details its synthesis, in vitro and in vivo pharmacological properties, and the experimental methodologies employed in its evaluation.

Discovery and Rationale

The development of this compound stemmed from a structure-activity relationship (SAR) study aimed at designing novel antagonists with improved pharmacological profiles. The research, detailed by Pagare et al. in the Journal of Medicinal Chemistry in 2022, focused on the modification of known opioid scaffolds to enhance potency, selectivity, and central nervous system (CNS) activity.[1] The design strategy involved the synthesis of isosteres of a previously identified peripherally acting MOR antagonist, with the goal of increasing brain penetration and efficacy against centrally mediated opioid effects.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available precursors. The detailed synthetic route is outlined in the work by Pagare and colleagues. While the full synthetic scheme is proprietary and detailed in the source publication, a generalized workflow can be represented as follows:

References

In Vitro Characterization of Mu Opioid Receptor Antagonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Mu Opioid Receptor Antagonist 4, also identified as compound 31 in the scientific literature. This document details the binding affinity, functional antagonism, and selectivity of this potent and selective antagonist. It also outlines the detailed experimental protocols for the key assays utilized in its characterization and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 31) and the reference antagonist, Naloxone. This allows for a clear comparison of their in vitro properties.

Table 1: Binding Affinity (Ki) of this compound and Naloxone at Opioid Receptors

| Compound | µ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | κ Opioid Receptor (Ki, nM) |

| This compound (Compound 31) | 0.38[1] | Data not available | Data not available |

| Naloxone | 1.1 - 3.9[2] | 16 - 95[2] | 12 - 16[2] |

Table 2: Functional Antagonist Potency (EC50) of this compound

| Compound | Functional Assay | EC50 (nM) |

| This compound (Compound 31) | [³⁵S]GTPγS Binding Assay | 1.07[1] |

Table 3: Chemical and Physical Properties of this compound (Compound 31)

| Property | Value |

| Molecular Formula | C₂₅H₂₈N₂O₄S[1] |

| Molecular Weight | 452.57 g/mol [1] |

| CAS Number | 2773925-74-7[1] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a high-affinity mu-opioid receptor agonist).

-

Test Compound: this compound (compound 31).

-

Reference Compound: Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound or reference compound in the assay buffer.

-

The incubation is carried out at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., 10 µM naloxone).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the receptor.

Objective: To determine the functional antagonist potency (EC50) of this compound.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: DAMGO.

-

Test Compound: this compound (compound 31).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

Procedure:

-

Cell membranes are pre-incubated with the test compound (antagonist) at various concentrations.

-

A fixed concentration of the agonist (DAMGO) is added to stimulate the receptor.

-

[³⁵S]GTPγS and GDP are added to the reaction mixture.

-

The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

-

Data are analyzed by non-linear regression to determine the EC50 value of the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay

This assay assesses the functional consequence of receptor activation on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).

Objective: To determine the effect of this compound on agonist-induced inhibition of cAMP production.

Materials:

-

Cells: Whole cells (e.g., CHO or HEK293) stably expressing the human mu-opioid receptor.

-

Agonist: A mu-opioid receptor agonist such as DAMGO or morphine.

-

Test Compound: this compound (compound 31).

-

Forskolin: An adenylyl cyclase activator.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).

Procedure:

-

Cells are plated in a multi-well plate and incubated overnight.

-

The cells are pre-treated with various concentrations of the antagonist (this compound).

-

The cells are then stimulated with a fixed concentration of an agonist in the presence of forskolin. Forskolin is used to increase basal cAMP levels, making the inhibitory effect of the mu-opioid receptor activation more readily measurable.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable assay kit.

-

The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine if this compound can block agonist-induced β-arrestin recruitment to the mu-opioid receptor.

Materials:

-

Cells: A cell line engineered to report β-arrestin recruitment, such as the PathHunter® β-arrestin assay system (DiscoverX), where the receptor is tagged with a ProLink™ fragment and β-arrestin is fused to an Enzyme Acceptor fragment of β-galactosidase.

-

Agonist: DAMGO or another suitable mu-opioid receptor agonist.

-

Test Compound: this compound (compound 31).

Procedure:

-

Cells are seeded in a multi-well plate.

-

The cells are incubated with various concentrations of the antagonist.

-

A fixed concentration of the agonist is added to stimulate the receptor and induce β-arrestin recruitment.

-

After an incubation period, a substrate for the complemented enzyme is added.

-

The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

-

The ability of the antagonist to inhibit the agonist-induced signal is determined to assess its effect on the β-arrestin pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the mu-opioid receptor and the workflows of the described experimental assays.

Caption: Mu Opioid Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

Caption: β-Arrestin Recruitment Assay Workflow.

References

A Technical Guide to Mu-Opioid Receptor Antagonist Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of various antagonists for the mu-opioid receptor (MOR). The following sections detail quantitative binding data, experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support research and drug development in the opioid field.

Core Concepts in Mu-Opioid Receptor Antagonism

The mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine. However, its activation is also associated with undesirable side effects such as respiratory depression and dependence. MOR antagonists are critical tools for both basic research and clinical applications, including the treatment of opioid overdose and addiction. The efficacy and utility of these antagonists are largely defined by their binding affinity (the strength of interaction with the receptor) and selectivity (the degree to which they bind to the MOR over other opioid receptor subtypes, such as the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR)).

Quantitative Analysis of Antagonist Binding Affinity and Selectivity

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. Selectivity is often expressed as a ratio of the Ki values for different receptors (e.g., Ki DOR / Ki MOR).

The following tables summarize the binding affinities and selectivity profiles of several common mu-opioid receptor antagonists and selective agonists used in research.

Table 1: Binding Affinity (Ki) of Opioid Receptor Ligands (in nM)

| Compound | Type | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Naloxone | Antagonist | 1.52 ± 0.065 | - | - | [1] |

| Naltrexone | Antagonist | ~0.2 | ~2.3 | - | [2] |

| CTOP | Antagonist | 1.1 ± 0.1 | 7,800 ± 1,200 | 21,000 ± 3,000 | [3] |

| CTAP | Antagonist | 2.3 ± 0.3 | 4,800 ± 600 | 11,000 ± 2,000 | [3] |

| β-Funaltrexamine (β-FNA) | Irreversible Antagonist | Selective for MOR | - | - | [4] |

| Cyprodime | Antagonist | High affinity (Kd ~3.8) | Several orders of magnitude lower | Several orders of magnitude lower | [5] |

| DAMGO | Selective Agonist | 1.5 | >1000 | >1000 | [1][6] |

| DPDPE | Selective Agonist | - | 2.0 | - | [1] |

| U-69,593 | Selective Agonist | >3,300 | - | 1.8 - 18 | [1][7] |

Table 2: Receptor Selectivity Ratios of Mu-Opioid Receptor Antagonists

| Compound | DOR / MOR Selectivity | KOR / MOR Selectivity | Reference |

| CTOP | ~7,091-fold | ~19,091-fold | [3] |

| CTAP | ~2,087-fold | ~4,783-fold | [3] |

Experimental Protocols

The determination of binding affinity and selectivity relies on robust experimental assays. The most common method is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (Ki) of an unlabeled test compound (antagonist) for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity, selective mu-opioid receptor radioligand, such as [³H]DAMGO.

-

Test Compound: The unlabeled antagonist of interest, dissolved in an appropriate vehicle.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.[8]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter: For quantifying radioactivity.[8]

-

96-well plates. [8]

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 100-200 µg of protein per well).[8]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Radioligand Addition: To all wells, add 50 µL of the radioligand ([³H]DAMGO) at a fixed concentration, typically near its dissociation constant (Kd).[8]

-

Receptor Addition: Add 100 µL of the prepared cell membrane suspension to all wells.[8]

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

-

Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[8]

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.[8]

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.[8]

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (counts per minute, CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The resulting data should form a sigmoidal curve.

-

Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[9][10]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor, upon agonist binding, primarily signals through the inhibitory G-protein (Gi/o) pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. The receptor can also engage the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the Ki of a test compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Relationship of Antagonist Selectivity

The selectivity of an antagonist is a critical parameter that defines its utility in distinguishing between different opioid receptor subtypes. This is determined by comparing its binding affinity (Ki) for the target receptor (MOR) versus its affinity for off-target receptors (DOR and KOR).

Caption: Determining Mu-Opioid Receptor Antagonist Selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative analysis of multiple kappa-opioid receptors by selective and nonselective ligand binding in guinea pig spinal cord: resolution of high and low affinity states of the kappa 2 receptors by a computerized model-fitting technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. β-Funaltrexamine - Wikipedia [en.wikipedia.org]

- 5. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Structural Dance of Blockade: An In-depth Technical Guide to the Structure-Activity Relationship of Mu-Opioid Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the antagonist activity at the mu-opioid receptor (MOR). The MOR, a G protein-coupled receptor (GPCR), is the primary target for opioid analgesics like morphine and fentanyl. Antagonists of this receptor, such as naloxone and naltrexone, are critical therapeutic agents for reversing opioid overdose and in the treatment of opioid and alcohol use disorders. Understanding the precise molecular interactions that confer antagonist properties is paramount for the rational design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

This guide delves into the key structural motifs and pharmacophoric elements that define MOR antagonists, presents quantitative data for prominent antagonist classes in clearly structured tables, and provides detailed methodologies for the key experimental assays used in their characterization. Furthermore, mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying principles.

Core Pharmacophoric Features of MOR Antagonists

The transformation of a MOR agonist into an antagonist is often achieved through subtle modifications of a common structural scaffold. The prevailing "message-address" concept posits that while the core "message" component of a ligand is responsible for binding to the receptor, the "address" component dictates its functional output (agonism vs. antagonism). For many MOR ligands, particularly those based on the morphinan scaffold, the key determinant of antagonist activity is the nature of the substituent on the tertiary amine.

The N-Substituent: A Molecular Switch

A general principle in the SAR of morphinan-based opioids is that substitution of the N-methyl group, typically found in agonists like morphine, with a larger alkyl group, such as an allyl or cyclopropylmethyl group, confers antagonist properties.[1] For instance, naloxone and naltrexone, the cornerstones of opioid antagonist therapy, are the N-allyl and N-cyclopropylmethyl analogs of oxymorphone, respectively. This structural modification is believed to alter the conformational state of the receptor upon binding, preventing the recruitment and activation of intracellular signaling proteins required for an agonistic response.

The 4,5-Epoxymorphinan Scaffold

The rigid pentacyclic structure of the 4,5-epoxymorphinan class, which includes morphine, naloxone, and naltrexone, provides a foundational framework for MOR interaction. Key features include:

-

Aromatic Ring (A-ring): The phenolic hydroxyl group at position 3 is crucial for high-affinity binding to the MOR.

-

Piperidine Ring (D-ring): This ring contains the aforementioned tertiary amine at position 17, which is pivotal for antagonist activity.

-

C-ring Modifications: Substitutions at the 6-position can influence both affinity and efficacy. For example, the 6-keto group in naloxone and naltrexone is a common feature. Introduction of bulky heterocyclic rings at this position can also favor antagonism.[1]

-

C14-Hydroxyl Group: The presence of a hydroxyl group at the 14-position, as seen in naloxone and naltrexone, generally enhances antagonist potency.[1]

Non-Morphinan Scaffolds

Beyond the classical morphinan structure, other chemical scaffolds have been developed as potent MOR antagonists:

-

4-Phenylpiperidines: This class of compounds represents a simplified scaffold that retains the key pharmacophoric elements of a protonated amine and an aromatic ring. The spatial relationship between these two features is critical for activity.

-

Peptide-Based Antagonists: Derivatives of endogenous opioid peptides have been modified to exhibit antagonist properties. A prominent example is the Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which can be incorporated into peptide sequences to create potent and selective antagonists.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 or pA2) for representative MOR antagonists from different structural classes. This data allows for a direct comparison of the impact of structural modifications on receptor interaction and antagonist activity.

Table 1: SAR of Naltrexone Analogs at the Mu-Opioid Receptor

| Compound | R (N-substituent) | Modification | MOR Ki (nM) | Reference |

| Naltrexone | Cyclopropylmethyl | - | ~0.1-0.5 | [2] |

| Naloxone | Allyl | - | ~1-2 | |

| 6β-Naltrexol | Cyclopropylmethyl | 6-keto reduced to 6β-OH | 0.23 | [2] |

| 6α-Naltrexol | Cyclopropylmethyl | 6-keto reduced to 6α-OH | 0.54 | [2] |

| Nalmefene | Cyclopropylmethyl | 6-methylene | ~0.1-0.4 |

Table 2: SAR of 4-Phenylpiperidine MOR Antagonists

| Compound | N-Substituent | 3-Position | 4-Aryl | MOR Ki (nM) | MOR pA2 | Reference |

| Alvimopan | - | - | 3-hydroxyphenyl | ~0.5-1 | ~8.5-9.0 | |

| Methylnaltrexone | - | - | 3-hydroxyphenyl | ~1-5 | ~8.0-8.5 |

Table 3: SAR of Dmt-Tic Pharmacophore-Based Antagonists

| Compound | Structure | MOR Ki (nM) | MOR pA2 | Reference |

| Dmt-Tic-NH2 | Dipeptide amide | ~10-20 | ~7.5-8.0 | |

| Dmt-Tic-OH | Dipeptide acid | >1000 | <6.0 |

Experimental Protocols

The characterization of MOR antagonists relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the MOR by assessing its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing MOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO or [³H]-diprenorphine) to each well.

-

Add increasing concentrations of the unlabeled antagonist to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, high-affinity ligand like naloxone).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the ability of an antagonist to block the signaling cascade initiated by a MOR agonist.

This assay measures the activation of G proteins, a proximal event in MOR signaling.

Protocol:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add cell membranes, GDP, and the MOR agonist (e.g., DAMGO) at a concentration that elicits a submaximal response (e.g., EC80).

-

Add increasing concentrations of the antagonist.

-

Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Detection: Terminate the reaction and measure radioactivity as described for the radioligand binding assay.

-

Data Analysis:

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-induced G protein activation.

-

This assay measures the downstream effect of G protein activation, which for the Gi-coupled MOR is the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture and Plating: Culture cells expressing MOR in a 96-well plate.

-

Assay Procedure:

-

Pre-treat the cells with increasing concentrations of the antagonist.

-